molecular formula C11H10O5 B1680551 Reticulol CAS No. 26246-41-3

Reticulol

Cat. No. B1680551
CAS RN: 26246-41-3
M. Wt: 222.19 g/mol
InChI Key: LREZRXWUEZCZRU-UHFFFAOYSA-N
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Description

Topoisomerase I inhibitor. Antiproliferative agent. Inhibits cyclic adenosine 3', 5'-monophosphate phosphodiesterase. Shows necrotic effects against cancer cells. Inhibits metastasis. Shows antitumor effects in vivo.
Reticulol is an isocoumarin derivative produced by certain species of Streptomyces that inhibits cAMP phosphodiesterase (IC50 = 41 µM). It also inhibits DNA topoisomerase I when used at a concentration of 45 µM in B16F10 melanoma cells. Reticulol has antifungal activity against T. mentagrophyes with a MIC of 1.8 µM. It is cytotoxic against A427 human lung and B16F10 mouse melanoma cells at concentrations of 25 and 200 µM, respectively, and inhibits lung metastasis in mice.
Antibiotic. Cyclic adenosine 3',5'-monophosphate phosphodiesterase and topoisomerase I (Topo I) inhibitor. Antitumor compound.
Reticulol is an isocoumarin derivative produced by certain species of Streptomyces that inhibits cAMP phosphodiesterase (IC50 = 41 µM). Reticulol was isolated from the culture broth of the strain Streptoverticillium sp. NA-4803. Recticulol (M.W. 222.2) exhibited a potent in vitro cytotoxicity against A427, a human lung tumor cell line, and B16F10, a mouse melanoma cell line.

Scientific Research Applications

Reticulol in Viral Infections and Cancer Treatment

Advanced Viral Research Corp developed reticulose (another name for reticulol) for potential treatment of viral infections. Phase II clinical trials have been conducted for its use in treating human papillomavirus (HPV) infections in the US. There's also research into its effectiveness against HIV in Barbados and adenovirus infection. Interestingly, reticulose has been investigated for reducing toxic effects in cancer treatment in Israel, and Phase I trials have begun for its use in cachexia associated with HIV, lymphoma, and solid tumors (Wang, 2003).

Reticulol in Antitumor Efficacy

Reticulol has shown potential in antitumor efficacy. Extracted from the culture broth of Streptoverticillium sp., it exhibited significant cytotoxicity against human lung tumor cell lines and mouse melanoma cell lines. Intravenous reticulol suppressed lung colony growth in a dose-dependent manner in mice. This suggests reticulol's potential in protecting against lung metastasis by inhibiting melanoma growth at a cellular level (Lim et al., 2003).

Reticulol in Antifood Allergic Activities

Reticulol has shown promise as an antifood allergic agent. In research with deep-sea-derived microorganisms, reticulol significantly decreased degranulation and histamine release rates, indicating its potential as an antifood allergic medicine (Niu et al., 2018).

Biosynthetic Pathway Analysis

Understanding reticulol's biosynthetic pathway is crucial for its application in medicine. A study using 13C-NMR spectroscopy on labeled compounds indicated that the carbon skeleton of reticulol is polyacetate in origin, with the methoxy group derived from methionine. This knowledge is essential for synthetic and medicinal chemistry applications (Furutani et al., 1977).

Reticulol's Role in Neurological and Neurodegenerative Disorders

Reticulons, including reticulol, play crucial roles in the central nervous system and neurodegeneration. They are involved in neuroanatomical plasticity and functional recovery after CNS injury or diseases. Specifically, RTN4 and RTN3 are linked to Alzheimer’s disease, multiple sclerosis, and amyotrophic lateral sclerosis. This makes them potential diagnostic tools or therapeutic targets in neurodegenerative disorders (Kulczyńska-Przybik et al., 2021).

Reticulol's Impact on Endoplasmic Reticulum Tubule Shaping

Reticulons, including reticulol, are known to shape the tubular endoplasmic reticulum (ER) in eukaryotic cells. Their membrane-shaping functions are crucial in processes like intracellular trafficking, cell division, and apoptosis. This diverse range of functions reflects the significance of reticulol in cellular biology and its potential applications in understanding cell morphology and function (Yang & Strittmatter, 2007).

properties

IUPAC Name

6,8-dihydroxy-7-methoxy-3-methylisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZRXWUEZCZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180881
Record name Reticulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reticulol

CAS RN

26246-41-3
Record name Reticulol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reticulol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Reticulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETICULOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RA5C4YRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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